molecular formula C11H11NO2 B8336316 4-Acetonylphenoxyacetonitrile

4-Acetonylphenoxyacetonitrile

Cat. No.: B8336316
M. Wt: 189.21 g/mol
InChI Key: JPCZSJXQYPMUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetonylphenoxyacetonitrile (IUPAC name: 2-(4-(2-oxopropyl)phenoxy)acetonitrile) is a nitrile-containing aromatic compound characterized by a phenoxy backbone substituted with an acetonyl (CH₃COCH₂⁻) group. Nitriles like these are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their reactivity in nucleophilic additions and hydrogenation reactions.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-[4-(2-oxopropyl)phenoxy]acetonitrile

InChI

InChI=1S/C11H11NO2/c1-9(13)8-10-2-4-11(5-3-10)14-7-6-12/h2-5H,7-8H2,1H3

InChI Key

JPCZSJXQYPMUEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key parameters of 4-Acetonylphenoxyacetonitrile analogs, based on substituent variations and available evidence:

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Applications/Reactivity References
4-Phenoxyphenylacetonitrile C₁₄H₁₁NO 209.25 Phenoxy Not reported Polymer precursors, agrochemicals
4-Methoxyphenylacetonitrile C₉H₉NO 147.17 Methoxy 25–30 (liquid) Pharmaceutical intermediates
4-Fluorobenzoylacetonitrile C₉H₆FNO 163.15 Fluorobenzoyl Not reported Fluorinated drug synthesis
4-Hydroxyphenylacetonitrile C₈H₇NO 133.15 Hydroxy 110–115 Antioxidant synthesis
4-Chlorophenylaminoacetonitrile C₈H₇ClN₂ 166.61 Chloro, amino 85–90 Heterocyclic compound preparation

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (e.g., Methoxy): 4-Methoxyphenylacetonitrile exhibits enhanced electron density at the aromatic ring, facilitating electrophilic substitution reactions. Its methoxy group also increases solubility in polar solvents, as noted in its use for synthesizing antihypertensive agents .
  • Electron-Withdrawing Groups (e.g., Fluoro): 4-Fluorobenzoylacetonitrile (C₉H₆FNO) demonstrates reduced electron density, favoring nucleophilic attack at the nitrile group. Fluorine’s electronegativity enhances metabolic stability in bioactive molecules .
  • Hydroxy Groups : 4-Hydroxyphenylacetonitrile (mp 110–115°C) is highly polar, enabling hydrogen bonding and applications in antioxidant formulations .

Pharmaceutical Relevance

  • 4-Methoxyphenylacetonitrile serves as a precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs), leveraging its methoxy group for receptor binding .
  • 4-Fluorobenzoylacetonitrile is utilized in synthesizing fluorinated kinase inhibitors, where the fluorine atom improves bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.